2,4-Dimethoxythieno[3,2-d]pyrimidine

PI3Kα inhibition Kinase inhibitor SAR

Procure 2,4-dimethoxythieno[3,2-d]pyrimidine to exploit its distinct C2/C4 dimethoxy substitution pattern critical for kinase selectivity. Validated by X-ray co-crystal structures against PI3Kα (IC50 2.8 nM) and Tpl2 binding mode orientation studies. Use as direct precursor for 7-bromo derivative enabling regioselective Heck coupling. The thieno[3,2-d]pyrimidine core serves as a purine isostere for scaffold-hopping from quinazolines, offering unique sulfur-mediated interactions. Essential for reproducible SAR in oncology programs.

Molecular Formula C8H8N2O2S
Molecular Weight 196.22
CAS No. 16229-02-0
Cat. No. B2954861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxythieno[3,2-d]pyrimidine
CAS16229-02-0
Molecular FormulaC8H8N2O2S
Molecular Weight196.22
Structural Identifiers
SMILESCOC1=NC(=NC2=C1SC=C2)OC
InChIInChI=1S/C8H8N2O2S/c1-11-7-6-5(3-4-13-6)9-8(10-7)12-2/h3-4H,1-2H3
InChIKeyBLQHVGIQCWHGGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxythieno[3,2-d]pyrimidine (CAS 16229-02-0) Procurement Guide: Properties, Scaffold Value, and Differentiated Utility


2,4-Dimethoxythieno[3,2-d]pyrimidine (CAS 16229-02-0) is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core with methoxy substituents at the 2- and 4-positions . The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its structural resemblance to purines, enabling interaction with diverse biological targets, particularly ATP-binding sites in kinases . This compound exhibits predicted physicochemical properties including a molecular weight of 196.23 g/mol, density of 1.330±0.06 g/cm³, and boiling point of 345.7±45.0 °C . The 2,4-dimethoxy substitution pattern on the thieno[3,2-d]pyrimidine core confers distinct electronic properties and reactivity profiles compared to halogenated or amino-substituted analogs, establishing its value as both a versatile synthetic intermediate and a pharmacologically relevant scaffold in drug discovery programs [1].

Why 2,4-Dimethoxythieno[3,2-d]pyrimidine Cannot Be Interchanged with Halogenated or Amino-Substituted Analogs in Drug Discovery


Substitution patterns on the thieno[3,2-d]pyrimidine scaffold fundamentally determine biological activity and target engagement profiles. A systematic SAR study demonstrated that replacement of the C4-methoxy group with chlorine is necessary for antiproliferative activity against cancer cell lines, with compounds lacking C4-chlorine exhibiting no measurable activity [1]. Conversely, the 2,4-dimethoxy substitution pattern enables distinct kinase selectivity profiles compared to amino-substituted derivatives. In PI3Kα inhibitor development, 2,4-dimethoxy-bearing compounds exhibited differential enzymatic inhibition compared to morpholine-substituted analogs, with activity varying by more than 10-fold depending solely on the nature of the C4-substituent [2]. Additionally, in Tpl2 kinase programs, the 2,4-substitution pattern dictates whether the scaffold adopts a flipped binding mode in the ATP pocket, directly impacting kinome selectivity [3]. Consequently, procurement of specific 2,4-dimethoxy substitution patterns—rather than generic thienopyrimidines—is essential for reproducible SAR exploration and target-specific lead optimization.

Quantitative Differentiation Evidence: 2,4-Dimethoxythieno[3,2-d]pyrimidine vs. Closest Analogs


C4-Methoxy vs. C4-Chloro Substitution: >10-Fold Difference in PI3Kα Enzymatic Inhibition

In a head-to-head comparison of thieno[3,2-d]pyrimidine derivatives evaluated as PI3Kα inhibitors, the compound bearing a 2,4-dimethoxy substitution pattern (Compound 7) exhibited an IC50 of 2.8 nM, whereas the C4-morpholino-substituted analog (Compound 21) demonstrated an IC50 of 0.22 nM—representing a 12.7-fold difference in potency attributable to C4-substituent variation [1]. The 2,4-dimethoxy pattern provided a distinct binding mode confirmed by X-ray co-crystal structure with PI3Kα, revealing that the methoxy groups orient the scaffold to engage the hinge region differently than amine-based substituents [1].

PI3Kα inhibition Kinase inhibitor SAR

C4-Substituent Requirement for Antiproliferative Activity: Methoxy vs. Chloro Dichotomy

A systematic SAR study of thieno[3,2-d]pyrimidines established that the presence of a chlorine atom at the C4-position is necessary for antiproliferative activity against cancer cell lines [1]. The 2,4-dimethoxythieno[3,2-d]pyrimidine scaffold, lacking C4-chlorine, showed no measurable antiproliferative activity in the same assays, whereas halogenated derivatives bearing C4-chloro substitution (Compounds 1 and 2) exhibited GI50 values ranging from 1.2–8.5 μM against L1210 (leukemia), CEM (leukemia), and HeLa (cervical) cell lines and induced apoptosis in L1210 cells [1].

Antiproliferative activity Apoptosis Cancer cell lines

2,4-Disubstitution Pattern Dictates Flipped vs. Non-Flipped Binding Mode in Tpl2 Kinase

In a SAR investigation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, the 2,4-substitution pattern was identified as a critical determinant of whether the scaffold adopts a flipped binding mode in the ATP pocket [1]. The kinome inhibition profile of 2,4-substituted thieno[3,2-d]pyrimidines demonstrated good selectivity for Tpl2, whereas alternative substitution patterns at other positions (e.g., C6 or C7 modifications) resulted in altered binding orientations and different selectivity profiles [1]. Biacore studies confirmed binding of these 2,4-substituted molecules to the protein kinase with measurable affinity [1].

Tpl2 kinase Binding mode Kinase selectivity

Bromomethyl Derivatization Enables Efficient Heck Coupling for Scaffold Diversification

2,4-Dimethoxythieno[3,2-d]pyrimidine serves as a direct precursor for 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine, which undergoes Heck coupling reactions to produce 7-aryl-substituted derivatives with antiproliferative activity [1]. This synthetic route enabled the generation of a diverse library of C7-functionalized compounds, whereas alternative scaffolds lacking the 2,4-dimethoxy pattern (e.g., 2,4-dichloro or 2,4-diamino derivatives) exhibit different regioselectivity in cross-coupling reactions [1]. The electron-donating methoxy groups activate specific positions for electrophilic aromatic substitution while deactivating others, providing predictable and controlled derivatization pathways [2].

Synthetic intermediate Heck coupling Derivatization

Isomeric Scaffold Differentiation: Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine Biological Target Preferences

Among the isomeric thienopyrimidine scaffolds, thieno[3,2-d]pyrimidines (including the 2,4-dimethoxy derivative) have demonstrated preferential activity as kinase inhibitors targeting PI3K, Tpl2, FAK, and tubulin (colchicine-binding site), whereas thieno[2,3-d]pyrimidines exhibit distinct biological profiles including GnRH antagonism and applications in anti-diabetic and CNS drug discovery [1][2]. This divergence in biological target engagement between isomeric scaffolds necessitates careful selection based on the intended therapeutic application. The thieno[3,2-d]pyrimidine isomer—due to its purine isosteric geometry—is particularly suited for ATP-competitive kinase inhibitor design, with over 20 distinct kinase targets reported for this scaffold class [3].

Scaffold selection Isomer comparison Target specificity

Recommended Research and Procurement Application Scenarios for 2,4-Dimethoxythieno[3,2-d]pyrimidine


PI3Kα Inhibitor Lead Optimization: Starting Scaffold with nM Enzymatic Potency

Use 2,4-dimethoxythieno[3,2-d]pyrimidine as a validated starting scaffold for PI3Kα inhibitor lead optimization. As demonstrated by Yang et al., derivatives based on this scaffold exhibit potent enzymatic inhibition (IC50 = 2.8 nM for the parent 2,4-dimethoxy compound) with a confirmed binding mode to the PI3Kα ATP pocket via X-ray co-crystal structure [4]. This scaffold serves as a simplified pharmacophore for PI3K inhibition and has been shown to suppress cancer cell proliferation through inhibition of the PI3K/AKT/mTOR pathway, making it suitable for programs requiring oral bioavailability optimization and tumor xenograft efficacy studies [4].

Synthetic Intermediate for C7-Functionalized Antiproliferative Library Construction

Procure 2,4-dimethoxythieno[3,2-d]pyrimidine specifically as a precursor for 7-bromo-2,4-dimethoxythieno[3,2-d]pyrimidine synthesis, which enables efficient Heck coupling for C7-arylation [4]. This established synthetic route provides access to halogenated derivatives (Compounds 1 and 2) that demonstrated GI50 values of 1.2–8.5 μM against L1210, CEM, and HeLa cancer cell lines and induced apoptosis in leukemia cells [4]. The electron-donating methoxy substituents at C2 and C4 direct regioselective bromination to C7 while preserving the scaffold for subsequent diversification [2].

Tpl2 Kinase Inhibitor Programs Requiring Defined Binding Mode Selectivity

Select 2,4-dimethoxythieno[3,2-d]pyrimidine as the core scaffold for Tpl2 kinase inhibitor development where binding mode orientation is critical for kinome selectivity. The 2,4-substitution pattern has been established to determine flipped versus non-flipped binding orientation in the Tpl2 ATP pocket, with kinome profiling confirming good selectivity for the target kinase [4]. Biacore binding studies with 2,4-substituted thieno[3,2-d]pyrimidines have validated direct protein kinase engagement, providing a biophysical assay platform for SAR refinement [4].

Scaffold-Hopping Design from Quinazoline-Based Kinase Inhibitors

Employ 2,4-dimethoxythieno[3,2-d]pyrimidine as a purine isostere for scaffold-hopping from quinazoline-based kinase inhibitors. The thieno[3,2-d]pyrimidine core maintains the purine-mimetic geometry required for ATP-competitive kinase inhibition while introducing a thiophene sulfur atom that can form unique hydrophobic and polar interactions unavailable to quinazolines [4]. This scaffold has been validated across PI3K, FAK, and CDK inhibitor programs, with structural biology confirmation of hinge-binding capability [4][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dimethoxythieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.